molecular formula C23H31F3N4O B3810568 3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide

3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide

Cat. No. B3810568
M. Wt: 436.5 g/mol
InChI Key: XLRVUZLOUKUTPM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a trifluoromethyl group . Pyrazoles are a class of compounds that have a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Pyrazoles can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Piperidine can be synthesized through several methods, including the reduction of pyridine . The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating reagents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrazole and piperidine rings would introduce cyclic structures into the molecule, and the trifluoromethyl group would add a degree of electron-withdrawing character .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, can undergo various reactions, including substitutions and additions . The piperidine ring can also participate in various reactions, including reductions and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and piperidine rings would likely make the compound relatively stable and rigid . The trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a pyrazole ring, such as celecoxib, are used for their anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effectiveness in its intended use. For example, if it shows promise as a drug, further studies could be conducted to optimize its structure and improve its efficacy .

properties

IUPAC Name

3-[1-(4-pyrazol-1-ylbutan-2-yl)piperidin-4-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31F3N4O/c1-18(8-15-30-12-3-11-28-30)29-13-9-19(10-14-29)6-7-22(31)27-17-20-4-2-5-21(16-20)23(24,25)26/h2-5,11-12,16,18-19H,6-10,13-15,17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRVUZLOUKUTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=CC=N1)N2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide
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3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide
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3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide
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3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide
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3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide
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3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide

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